1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17495599
InChI: InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2
SMILES:
Molecular Formula: C8H10BrFN2
Molecular Weight: 233.08 g/mol

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17495599

Molecular Formula: C8H10BrFN2

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10BrFN2
Molecular Weight 233.08 g/mol
IUPAC Name 1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2
Standard InChI Key RGFXAZBJMPYPQH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)F)C(CN)N

Introduction

Synthesis Methods

Several synthetic routes can be employed to produce 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine. Common reagents include:

  • Potassium Permanganate (KMnO₄): Used for oxidation reactions during intermediate preparation.

  • Lithium Aluminum Hydride (LiAlH₄): Employed for reduction steps to introduce or modify the amine groups.

General Synthesis Steps:

  • Bromination and fluorination of a benzene derivative to form the substituted phenyl ring.

  • Coupling of the substituted phenyl compound with ethane-1,2-diamine via nucleophilic substitution or reductive amination.

Biological Activity

Preliminary studies suggest that 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine exhibits significant biological activity due to its ability to interact with enzymes and receptors involved in various disease pathways.

Potential Applications:

  • Antimicrobial Activity: The compound shows promise against certain microbial strains.

  • Anticancer Properties: The bromo and fluoro substituents may enhance binding affinity to molecular targets associated with cancer pathways.

Further research is required to elucidate the exact mechanisms of action and optimize its therapeutic potential.

Table: Key Characteristics of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

PropertyValue/Description
Molecular FormulaC8H10BrFN2C_8H_{10}BrFN_2
Molecular Weight~249.08 g/mol
Functional GroupsBromo, Fluoro, Ethane-1,2-diamine
Potential ApplicationsAntimicrobial, Anticancer
Synthetic ReagentsKMnO₄, LiAlH₄

Comparison with Similar Compounds

The unique combination of bromine and fluorine substituents differentiates this compound from other phenyl-based diamines. These halogens enhance both electronic effects (e.g., dipole moment) and steric interactions, potentially improving binding affinity to biological targets.

Future Directions

To fully explore the potential of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine:

  • Conduct detailed pharmacokinetic studies to assess bioavailability and metabolism.

  • Investigate its interaction with specific enzymes or receptors through computational modeling.

  • Optimize synthesis methods for scalability in pharmaceutical applications.

This compound holds promise as a lead molecule for drug development in antimicrobial and anticancer therapies, pending further validation through experimental studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator